1-(4-Butylphenyl)-3-(1,3-dioxolan-2-yl)propan-1-one
Description
1-(4-Butylphenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is a ketone derivative characterized by a propan-1-one backbone substituted with a 4-butylphenyl group at the 1-position and a 1,3-dioxolan-2-yl moiety at the 3-position. This compound’s structural features make it relevant in organic synthesis and pharmaceutical research, particularly for studying substituent effects on physicochemical and biological properties .
Properties
Molecular Formula |
C16H22O3 |
|---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
1-(4-butylphenyl)-3-(1,3-dioxolan-2-yl)propan-1-one |
InChI |
InChI=1S/C16H22O3/c1-2-3-4-13-5-7-14(8-6-13)15(17)9-10-16-18-11-12-19-16/h5-8,16H,2-4,9-12H2,1H3 |
InChI Key |
XFLGIKVMUCZUJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCC2OCCO2 |
Origin of Product |
United States |
Biological Activity
1-(4-Butylphenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is an organic compound characterized by a unique structure that includes a butyl-substituted phenyl group and a dioxolane ring. This compound belongs to the class of ketones and has garnered interest for its potential applications in organic synthesis and medicinal chemistry. The dioxolane moiety contributes significantly to its chemical reactivity and biological activity, making it a subject of extensive research.
Chemical Structure
The compound's IUPAC name is 1-(4-butylphenyl)-3-(1,3-dioxolan-2-yl)propan-1-one, with the molecular formula and a molecular weight of 262.34 g/mol. Its structural features include:
| Feature | Description |
|---|---|
| Phenyl Group | Substituted with a butyl group |
| Dioxolane Ring | Contributes to reactivity and biological properties |
Biological Activity Overview
Research indicates that 1-(4-butylphenyl)-3-(1,3-dioxolan-2-yl)propan-1-one exhibits various biological activities, particularly in antibacterial and antifungal domains. Similar compounds containing the dioxolane structure have demonstrated a broad spectrum of biological activities, including:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Antifungal Activity : Exhibits significant activity against Candida albicans.
Antibacterial and Antifungal Testing
A study synthesized several derivatives of 1,3-dioxolanes to evaluate their biological activity. The results indicated that compounds with similar structures to 1-(4-butylphenyl)-3-(1,3-dioxolan-2-yl)propan-1-one showed promising antibacterial and antifungal effects:
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| Compound 1 | 625 - 1250 against S. aureus | Not tested |
| Compound 2 | Active against E. faecalis | Active against C. albicans |
| Compound 3 | Not active against E. coli | Active against C. albicans |
The minimum inhibitory concentration (MIC) values for these compounds suggest varying levels of efficacy against different pathogens, highlighting the potential of dioxolane derivatives in therapeutic applications .
The mechanism by which 1-(4-butylphenyl)-3-(1,3-dioxolan-2-yl)propan-1-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, leading to alterations in their activity that result in antibacterial or antifungal effects .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 1-(4-butylphenyl)-3-(1,3-dioxolan-2-yl)propan-1-one, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1,3-Dioxolan-2-yl)-1-(4-isopropylphenyl)-ethanone | Isopropyl instead of butyl | Moderate antibacterial activity |
| N-(4-butylphenyl)-3-chloropropanamide | Contains an amide functional group | Different reactivity profile |
This comparative analysis reveals how slight variations in structure can significantly influence biological activity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-Butylphenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is , with a molecular weight of 262.34 g/mol. The presence of the dioxolane moiety enhances its chemical reactivity and biological activity, making it a subject of interest in research.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds due to its reactive dioxolane structure. Its ability to undergo nucleophilic substitution makes it valuable in creating more complex molecules.
Medicinal Chemistry
Research indicates that 1-(4-Butylphenyl)-3-(1,3-dioxolan-2-yl)propan-1-one may exhibit significant biological activities, including:
- Antimicrobial Activity : Studies suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Properties : The compound's structural features may contribute to its ability to modulate inflammatory pathways.
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in the development of novel polymers and resins, enhancing material properties such as thermal stability and mechanical strength.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of 1-(4-butylphenyl)-3-(1,3-dioxolan-2-yl)propan-1-one against various microbial strains. Results indicated that the compound exhibited moderate activity against Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antimicrobial agents.
Case Study 2: Synthesis of Complex Molecules
Researchers have successfully used this compound as an intermediate for synthesizing complex natural products. The versatility of the dioxolane ring allows for various functionalizations that can lead to biologically active derivatives.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
1-(4-t-Butylphenyl)-3-(4-methylphenyl)propan-1-one (Compound 17)
- Structure : Features a tert-butyl group (bulkier than n-butyl) and a 4-methylphenyl substituent.
- Molecular weight differences (C20H24O vs. target’s C16H22O3) suggest higher hydrophobicity .
1-(3,5-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one (CAS 842124-03-2)
- Structure : Shares the dioxolan moiety but substitutes 3,5-difluorophenyl for 4-butylphenyl.
- Data: Property Target Compound 3,5-Difluorophenyl Analog Molecular Formula C16H22O3 C12H12F2O3 Molar Mass (g/mol) ~262.35 242.22 Boiling Point (°C) Not reported 327.5 (Predicted) Comparison: Fluorine atoms enhance electronegativity and metabolic resistance but reduce lipophilicity (logP ~1.256 vs. higher for butylphenyl) .
Analogues with Heterocyclic or Functional Group Variations
1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one (Y206-6637)
- Structure : Replaces dioxolan with a benzylpiperidine group and 4-methoxyphenyl.
- Data : Molecular weight 337.46, logP 4.63.
- Impact : The benzylpiperidine group introduces basicity (pKa ~8–10) and significantly increases molecular weight, affecting blood-brain barrier penetration compared to the neutral dioxolan group .
3-(1,3-Benzodioxol-5-ylamino)-1-(4-chlorophenyl)-1-propanone (CAS 477333-87-2)
- Structure: Benzodioxolylamino and 4-chlorophenyl substituents.
- Impact: The amino group introduces hydrogen-bonding capacity, enhancing solubility but reducing logP (predicted ~3.5).
Analogues with Aliphatic or Amino Substituents
1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one (CAS 1774520-57-8)
- Structure: Cyclobutylphenyl and dimethylamino groups.
- Data : Molecular weight 231.34, logD ~4.4.
- Comparison: The dimethylamino group imparts basicity (pKa ~9), altering solubility and interaction with biological targets compared to the dioxolan’s ether oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
